molecular formula C9H10ClNO2 B3249850 Indoline-3-carboxylic acid hydrochloride CAS No. 1982760-98-4

Indoline-3-carboxylic acid hydrochloride

Cat. No. B3249850
CAS RN: 1982760-98-4
M. Wt: 199.63
InChI Key: XHUGSSGQAGKPEB-UHFFFAOYSA-N
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Description

Indoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is used as a raw material in synthesis and is used to prepare indoleacetic acid (auxin) and other plant growth substances which help the development of roots in plant .


Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives has been achieved through various methods. One such method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI . Another method involves a robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .


Molecular Structure Analysis

The molecular structure of indoline-3-carboxylic acid hydrochloride has been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving indoline-3-carboxylic acid hydrochloride include a robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .


Physical And Chemical Properties Analysis

Indoline-3-carboxylic acid hydrochloride has a molecular weight of 163.18 and a boiling point of 346.9±41.0 C at 760 mmHg .

Scientific Research Applications

Mechanism of Action

Target of Action

Indoline-3-carboxylic acid hydrochloride, like other indole derivatives, is known to interact with multiple receptors in the body . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . This interaction plays a crucial role in the compound’s biological activity.

Mode of Action

The mode of action of Indoline-3-carboxylic acid hydrochloride involves the formation of hydrogen bonds with the amino acid residues of proteins . The NH acts as a hydrogen bond donor and acceptor, facilitating these interactions . These interactions can lead to changes in the function of the target proteins, thereby influencing various biological processes.

Biochemical Pathways

Indoline-3-carboxylic acid hydrochloride, as an indole derivative, is involved in several biochemical pathways. Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Pharmacokinetics

The pharmacokinetics of Indoline-3-carboxylic acid hydrochloride are influenced by its physicochemical properties. The aromatic heterocyclic ring of indoline can improve the compound’s physicochemical properties compared to other bicyclic structures . Because the two rings are non-coplanar, this increases the water solubility and decreases the lipid solubility of the compounds , which can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Indoline-3-carboxylic acid hydrochloride is largely dependent on its interaction with its targets and the subsequent changes in biological processes. Indole derivatives, including Indoline-3-carboxylic acid hydrochloride, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Specific safety and hazard information for indoline-3-carboxylic acid hydrochloride was not found in the search results .

Future Directions

The future directions for indoline-3-carboxylic acid hydrochloride could involve further exploration of its synthesis methods and potential applications. For instance, the methodology for its synthesis has been extended to afford anthranilic acid derivatives by tuning the reaction conditions in the presence of molecular oxygen . Additionally, the development of new auxin mimic herbicides is being explored .

properties

IUPAC Name

2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-10-8-4-2-1-3-6(7)8;/h1-4,7,10H,5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUGSSGQAGKPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-3-carboxylic acid hydrochloride

CAS RN

1982760-98-4
Record name 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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